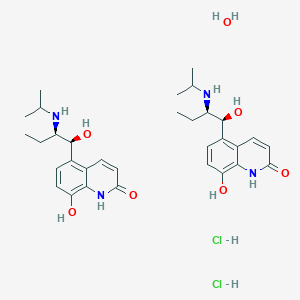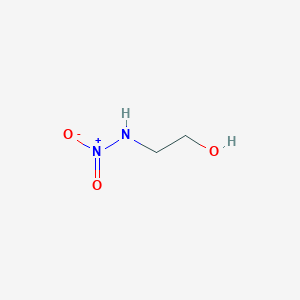
Trimethylpropylammonium Chloride
Übersicht
Beschreibung
Trimethylpropylammonium Chloride is an inorganic compound with the molecular formula C6H16ClN . It has an average mass of 137.651 Da and a mono-isotopic mass of 137.097122 Da .
Molecular Structure Analysis
The molecular structure of Trimethylpropylammonium Chloride consists of a central carbon atom surrounded by three methyl groups and a propyl group . The chloride ion is associated with the nitrogen atom of the propylammonium group .Physical And Chemical Properties Analysis
Trimethylpropylammonium Chloride is a solid at room temperature . It has a high solubility in water .Wissenschaftliche Forschungsanwendungen
Polymer Research
Trimethylpropylammonium Chloride is used in the synthesis of water-soluble copolymers, particularly with acrylamide (AM) and sodium montmorillonite (Na-MMT). These copolymers are prepared through controlled radical polymerization and have applications in creating novel materials with specific properties .
Petroleum Industry
As a cationic water-soluble polyelectrolyte, derivatives of Trimethylpropylammonium Chloride, such as Poly (3-methacrylamido propyl trimethyl ammonium chloride) (PMAPTAC), are utilized in the petroleum industry. They serve various functions, including as additives in drilling fluids .
Papermaking
In papermaking, PMAPTAC is used to enhance the strength and quality of paper products. It acts as a wet strength agent, improving the durability of paper when it is wet .
Cosmetics
The compound finds its application in daily cosmetics, likely due to its properties as a surfactant or emulsifier, contributing to the stability and texture of cosmetic products .
Food Industry
Trimethylpropylammonium Chloride is used as a cationising agent in food applications, particularly in evaluating the functionality of starch. It helps modify starch properties for various food processing techniques .
Hydrogel Development
It is also involved in the creation of hydrogels, where it is used in conjunction with other monomers like 2-acrylamido-2-methylpropane-1-sulfonic acid sodium salt (AMPS) to form thermally healable hydrophobically modified physical polyampholyte hydrogels .
Safety and Hazards
Wirkmechanismus
Target of Action
Trimethylpropylammonium Chloride (TMAC) is a type of quaternary ammonium compound
Mode of Action
This leads to leakage of cell contents and eventually cell death .
Result of Action
The molecular and cellular effects of TMAC’s action primarily involve disruption of cell membrane integrity, leading to increased permeability and leakage of cell contents. This can result in cell death .
Eigenschaften
IUPAC Name |
trimethyl(propyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N.ClH/c1-5-6-7(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWCNEBHECBWRJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572982 | |
| Record name | N,N,N-Trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylpropylammonium Chloride | |
CAS RN |
2877-24-9 | |
| Record name | Trimethylpropylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2877-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N-Trimethylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















